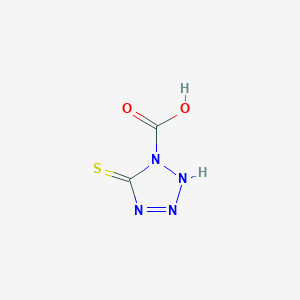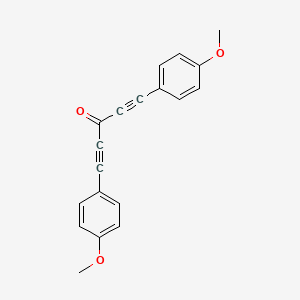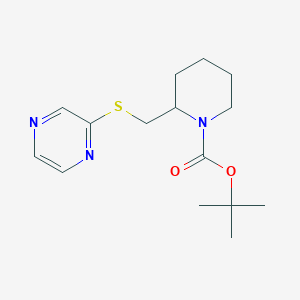
4-Propylpiperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylpiperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions in the ring The propyl group at the 4-position and the carbaldehyde group at the 1-position make this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpiperazine-1-carbaldehyde typically involves the reaction of piperazine with propyl bromide to introduce the propyl group at the 4-position. This is followed by the oxidation of the resulting 4-propylpiperazine to introduce the carbaldehyde group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) for the oxidation step .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to make the process more efficient .
化学反应分析
Types of Reactions
4-Propylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-Propylpiperazine-1-carboxylic acid.
Reduction: 4-Propylpiperazine-1-methanol.
Substitution: Various 4-substituted piperazine derivatives depending on the substituent used.
科学研究应用
4-Propylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of various chemical products, including agrochemicals and polymers
作用机制
The mechanism of action of 4-Propylpiperazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
相似化合物的比较
Similar Compounds
4-Methylpiperazine-1-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
4-Ethylpiperazine-1-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.
4-Butylpiperazine-1-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
4-Propylpiperazine-1-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in the synthesis of various derivatives .
属性
CAS 编号 |
21863-65-0 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC 名称 |
4-propylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C8H16N2O/c1-2-3-9-4-6-10(8-11)7-5-9/h8H,2-7H2,1H3 |
InChI 键 |
PPKZVDHYJDJXLD-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCN(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)





![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
